Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

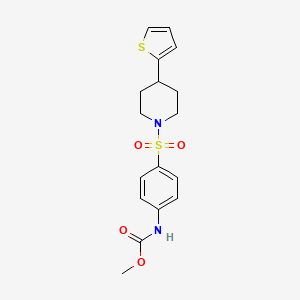

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a piperidine core substituted with a thiophen-2-yl group at the 4-position. The piperidine nitrogen is linked via a sulfonyl bridge to a para-substituted phenyl ring bearing a methyl carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-23-17(20)18-14-4-6-15(7-5-14)25(21,22)19-10-8-13(9-11-19)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEUXIUXGLOOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the sulfonylated intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various receptors and enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Features

Key Observations:

In contrast, Compound 16 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one) has a trifluoromethyl (-CF₃) group, known for its electron-withdrawing effects and lipophilicity enhancement .

Compound 16 employs a ketone (-C=O) linker, which may allow greater conformational flexibility but reduce hydrolytic stability.

Pharmacological Implications:

- The carbamate group in the target compound could act as a prodrug moiety, undergoing enzymatic hydrolysis to release an active amine. This contrasts with the trifluoromethyl group in Compound 16, which is metabolically inert and often used to prolong half-life.

- The thiophene substituent on the piperidine ring in both compounds may enhance aromatic stacking interactions with biological targets, such as neurotransmitter receptors or enzymes.

Pharmacokinetic and Physicochemical Properties (Hypothetical)

- Solubility: Higher aqueous solubility compared to Compound 16 due to the polar sulfonyl and carbamate groups.

- Metabolic Stability: The carbamate group may slow hepatic degradation compared to the ketone linker in Compound 16.

- Bioavailability: Moderate blood-brain barrier penetration due to balanced lipophilicity (logP ~2.5–3.5).

Biological Activity

Methyl (4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Tubulin Polymerization : The compound interferes with the polymerization of tubulin, an essential process for cell division, leading to antiproliferative effects in cancer cells.

- Interaction with Receptors : The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Anticancer Properties

This compound has shown promise in cancer research. A study reported that it significantly inhibited tumor cell proliferation and migration. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering ferroptosis in tumor cells. Notably, the expression levels of key proteins involved in the ferroptosis pathway were also affected .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating potential effectiveness in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits tumor cell proliferation | |

| Antimicrobial | Effective against certain bacterial strains | |

| Mechanism | Inhibits tubulin polymerization |

Case Study: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to various cancer cell lines. The study utilized MTT assays to measure cell viability and colony formation assays to assess long-term proliferation effects. Results showed that at concentrations above 10 µM, significant reductions in cell viability were observed, correlating with increased ROS levels and the induction of ferroptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.